3-(4-nitrobenzyl)-1,2,3-benzotriazin-4(3H)-one
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Overview
Description
3-(4-nitrobenzyl)-1,2,3-benzotriazin-4(3H)-one is an organic compound that belongs to the class of benzotriazinones This compound is characterized by the presence of a nitrobenzyl group attached to the benzotriazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-nitrobenzyl)-1,2,3-benzotriazin-4(3H)-one typically involves the nitration of benzyl derivatives followed by cyclization reactions. One common method involves the nitration of benzyl alcohol to form 4-nitrobenzyl alcohol, which is then subjected to cyclization with benzotriazinone precursors under controlled conditions . The reaction conditions often include the use of strong acids or bases as catalysts and may require specific temperature and pressure settings to achieve optimal yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and cyclization processes. These processes are typically carried out in batch reactors with precise control over reaction parameters to ensure consistency and high purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to remove impurities and achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3-(4-nitrobenzyl)-1,2,3-benzotriazin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The benzyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like halides, amines, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 3-(4-aminobenzyl)-1,2,3-benzotriazin-4(3H)-one, while substitution reactions can produce various benzyl derivatives.
Scientific Research Applications
3-(4-nitrobenzyl)-1,2,3-benzotriazin-4(3H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(4-nitrobenzyl)-1,2,3-benzotriazin-4(3H)-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, modulating biochemical pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
3-nitrobenzyl alcohol: An organic compound with similar structural features but different functional groups.
4-nitrobenzyl bromide: Another nitrobenzyl derivative with distinct reactivity and applications.
2-methylbenzothiazole derivatives: Compounds with similar aromatic structures but different substituents and biological activities.
Uniqueness
3-(4-nitrobenzyl)-1,2,3-benzotriazin-4(3H)-one is unique due to its specific combination of a nitrobenzyl group and a benzotriazinone core. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C14H10N4O3 |
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Molecular Weight |
282.25 g/mol |
IUPAC Name |
3-[(4-nitrophenyl)methyl]-1,2,3-benzotriazin-4-one |
InChI |
InChI=1S/C14H10N4O3/c19-14-12-3-1-2-4-13(12)15-16-17(14)9-10-5-7-11(8-6-10)18(20)21/h1-8H,9H2 |
InChI Key |
KGTOCKPSTZAGKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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